PEG-3 Lauramide

Übersicht

Beschreibung

PEG-3 Lauramide, also known as Polyethylene Glycol Lauramide, is a non-ionic surfactant widely used in various industries, particularly in cosmetics and personal care products. It is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. The compound is known for its emulsifying properties, which allow it to stabilize mixtures of oil and water, making it an essential ingredient in creams, lotions, and other formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PEG-3 Lauramide is synthesized through the ethoxylation of lauramide. The process involves the reaction of lauric acid with ethanolamine to form lauramide, which is then ethoxylated with ethylene oxide to produce this compound. The reaction conditions typically include a temperature range of 150-200°C and the presence of a catalyst such as potassium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure consistent product quality. The process is highly efficient and can be scaled up to meet commercial demands .

Analyse Chemischer Reaktionen

Types of Reactions

PEG-3 Lauramide primarily undergoes reactions typical of amides and ethoxylated compounds. These include:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form lauric acid and polyethylene glycol.

Substitution: The amide group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Lauric acid and polyethylene glycol.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Substituted amides and other derivatives.

Wissenschaftliche Forschungsanwendungen

PEG-3 Lauramide has a wide range of applications in scientific research:

Wirkmechanismus

PEG-3 Lauramide exerts its effects primarily through its surfactant properties. The molecule consists of a hydrophobic lauric acid tail and a hydrophilic polyethylene glycol head. This amphiphilic structure allows it to reduce the surface tension between oil and water, forming stable emulsions. The hydrophilic head interacts with water molecules, while the hydrophobic tail interacts with oil molecules, effectively bridging the two phases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- PEG-2 Lauramide

- PEG-4 Lauramide

- PEG-5 Lauramide

- PEG-6 Lauramide

- PEG-7 Lauramide

Uniqueness

Compared to its analogs, PEG-3 Lauramide offers a balance between hydrophilicity and hydrophobicity, making it particularly effective in forming stable emulsions. Its intermediate chain length provides optimal solubility and emulsifying properties, which are essential for various applications in cosmetics and personal care products .

Eigenschaften

CAS-Nummer |

20138-28-7 |

|---|---|

Molekularformel |

C16H33NO3 |

Molekulargewicht |

287.44 g/mol |

IUPAC-Name |

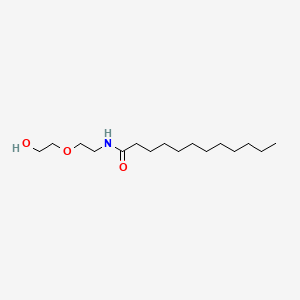

N-[2-(2-hydroxyethoxy)ethyl]dodecanamide |

InChI |

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(19)17-12-14-20-15-13-18/h18H,2-15H2,1H3,(H,17,19) |

InChI-Schlüssel |

SIFSGJHNINUHSG-UHFFFAOYSA-N |

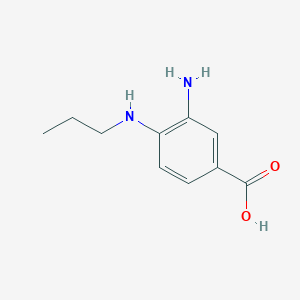

Kanonische SMILES |

CCCCCCCCCCCC(=O)NCCOCCO |

Verwandte CAS-Nummern |

26635-75-6 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol](/img/structure/B8778449.png)

![7-Chloro-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B8778473.png)

![2-Butylimidazo[4,5-c]pyridine](/img/structure/B8778478.png)

![[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol](/img/structure/B8778523.png)